molecular formula C19H21N3O B13745248 9-((2-Morpholinoethyl)amino)acridine CAS No. 20308-90-1

9-((2-Morpholinoethyl)amino)acridine

Cat. No.: B13745248
CAS No.: 20308-90-1
M. Wt: 307.4 g/mol
InChI Key: RDSPWWIWPUOHAB-UHFFFAOYSA-N
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Description

9-((2-Morpholinoethyl)amino)acridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-Morpholinoethyl)amino)acridine typically involves the reaction of acridine with 2-morpholinoethylamine. The process can be carried out under various conditions, but a common method involves heating the reactants in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

9-((2-Morpholinoethyl)amino)acridine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various acridine N-oxides, while reduction can produce different reduced acridine derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 9-((2-Morpholinoethyl)amino)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerase II. By blocking the catalytic cycle of topoisomerase II, the compound induces apoptosis and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    9-Aminoacridine: Another acridine derivative known for its antimicrobial and anticancer properties.

    Amsacrine: A clinically used anticancer drug that also targets topoisomerase II.

    Proflavine: An acridine derivative used as an antiseptic and disinfectant.

Uniqueness

9-((2-Morpholinoethyl)amino)acridine is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential therapeutic applications. Its morpholinoethyl group provides additional interactions with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

20308-90-1

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)acridin-9-amine

InChI

InChI=1S/C19H21N3O/c1-3-7-17-15(5-1)19(16-6-2-4-8-18(16)21-17)20-9-10-22-11-13-23-14-12-22/h1-8H,9-14H2,(H,20,21)

InChI Key

RDSPWWIWPUOHAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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